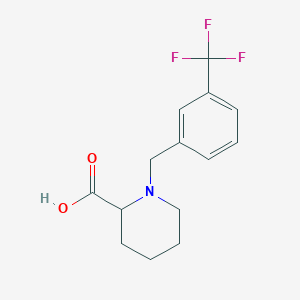![molecular formula C14H21ClN2O6 B12278065 N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)
N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl is a chemical compound with potential antibacterial properties. It has garnered attention in the biomedical industry for its ability to inhibit the growth of various bacterial strains, notably those responsible for respiratory and urinary tract infections. The compound is recognized for its promising applications in the field of medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-a-D-galactopyranoside under specific conditions. The reaction typically requires the presence of hydrochloric acid to form the hydrochloride salt. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and research.
Scientific Research Applications
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl has several scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various derivatives.
Biology: Studied for its role in inhibiting bacterial growth and its potential use as an antibacterial agent.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl involves its interaction with bacterial cell walls, inhibiting their synthesis and leading to bacterial cell death. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell wall and preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Used in carbohydrate research and has similar antibacterial properties.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Inhibits glycosylation and is used in cancer research.
Uniqueness
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl is unique due to its specific structure, which allows it to effectively inhibit bacterial growth. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H21ClN2O6 |
|---|---|
Molecular Weight |
348.78 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H |
InChI Key |
BQRLCGHUXCBVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


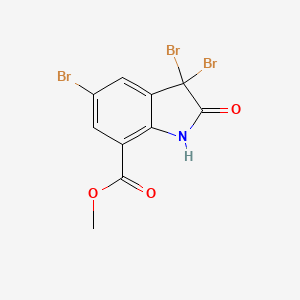
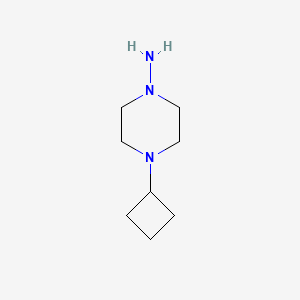
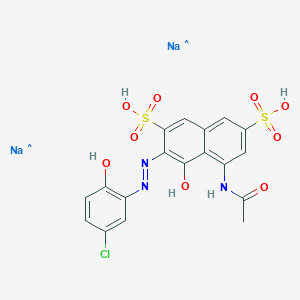
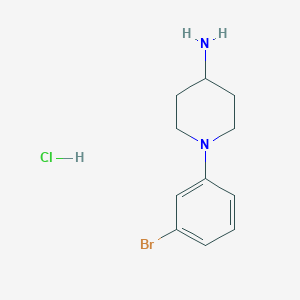
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

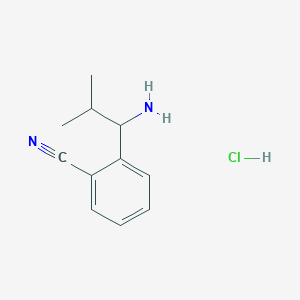

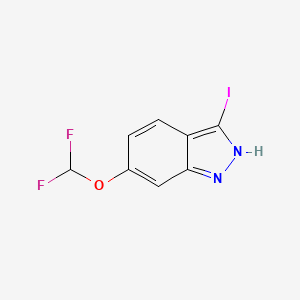
![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
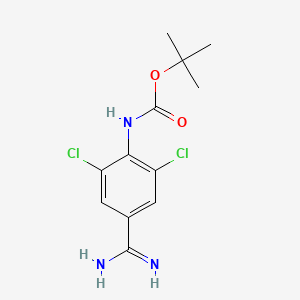

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
